molecular formula C11H11NO4 B12939969 5,6-Dimethoxy-1H-indole-1-carboxylic acid

5,6-Dimethoxy-1H-indole-1-carboxylic acid

Cat. No.: B12939969
M. Wt: 221.21 g/mol
InChI Key: FDQXVQQFBWRHRX-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indole-1-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties . This compound is characterized by the presence of methoxy groups at the 5 and 6 positions of the indole ring and a carboxylic acid group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1H-indole-1-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, are applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1H-indole-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1H-indole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes, receptors, and proteins, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-1H-indole-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5 and 6 positions and a carboxylic acid group at the 1 position makes it a valuable scaffold for various synthetic and research applications.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

5,6-dimethoxyindole-1-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-15-9-5-7-3-4-12(11(13)14)8(7)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)

InChI Key

FDQXVQQFBWRHRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2C(=O)O)OC

Origin of Product

United States

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